molecular formula C20H20N2O2S B2642135 N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide CAS No. 1206988-29-5

N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide

Cat. No.: B2642135
CAS No.: 1206988-29-5
M. Wt: 352.45
InChI Key: FEWLJPNEZZRYRW-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide is a complex organic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes a benzothiazole ring fused with an oxane ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the introduction of the oxane ring and the carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound commonly require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound with different functional groups.

Scientific Research Applications

N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-14-21-17-13-16(7-8-18(17)25-14)22-19(23)20(9-11-24-12-10-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWLJPNEZZRYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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